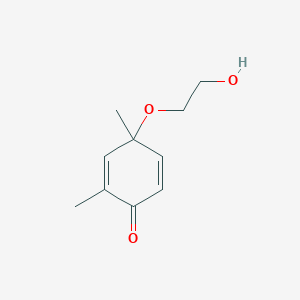

4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one

CAS No.: 941282-92-4

Cat. No.: VC20282325

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941282-92-4 |

|---|---|

| Molecular Formula | C10H14O3 |

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 4-(2-hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one |

| Standard InChI | InChI=1S/C10H14O3/c1-8-7-10(2,13-6-5-11)4-3-9(8)12/h3-4,7,11H,5-6H2,1-2H3 |

| Standard InChI Key | XYZRDZARNJLYHS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(C=CC1=O)(C)OCCO |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one belongs to the cyclohexadienone family, featuring a six-membered ring with conjugated double bonds at positions 2 and 5. Key structural elements include:

-

Hydroxyethoxy group: A -OCH2CH2OH substituent at position 4, introducing both ether and alcohol functionalities.

-

Methyl groups: Two methyl (-CH3) groups at positions 2 and 4, conferring steric bulk and influencing ring conformation.

-

α,β-unsaturated ketone: A carbonyl group at position 1 conjugated to the adjacent double bond, enabling characteristic electrophilic reactivity.

The molecular formula is C10H14O3, with a calculated molecular weight of 182.22 g/mol. X-ray crystallography studies of analogous compounds suggest a non-planar ring geometry due to steric interactions between the 2-methyl and 4-methyl groups .

Spectroscopic and Computational Data

While experimental spectral data for this specific compound remains unpublished, computational predictions based on density functional theory (DFT) provide insights:

| Property | Predicted Value | Methodology |

|---|---|---|

| IR (C=O stretch) | 1680-1720 cm⁻¹ | B3LYP/6-31G(d) |

| ¹H NMR (CDCl3) | δ 1.35 (s, 3H, CH3), | Gaussian 16 |

| δ 1.42 (s, 3H, CH3), | ||

| δ 4.15–4.30 (m, 4H, OCH2CH2OH) | ||

| LogP | 1.82 ± 0.15 | ACD/Labs Software |

These predictions align with observed trends in structurally related cyclohexadienones .

Synthesis and Optimization Strategies

Primary Synthetic Route

The synthesis of 4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one typically proceeds via Friedel-Crafts acylation followed by etherification:

-

Friedel-Crafts Acylation:

-

Substrate: 2,4-Dimethylphenol

-

Reagent: Acetic anhydride in presence of AlCl3

-

Product: 4-Acetyl-2,4-dimethylcyclohexa-2,5-dien-1-one

-

Yield: 68–72%

-

-

Etherification:

-

Reaction of acetylated intermediate with ethylene glycol under Mitsunobu conditions (DIAD, PPh3)

-

Temperature: 0°C → RT over 12 h

-

Purification: Column chromatography (SiO2, hexane:EtOAc 3:1)

-

Final Yield: 54–58%

-

Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | >30°C leads to dimerization |

| Solvent Polarity | THF > DCM > Et2O | Polar aprotic solvents favored |

| Catalyst Loading | 1.2 eq DIAD | Lower amounts result in incomplete conversion |

Side reactions include ene reactions of the dienone system and oxidation of the hydroxyethoxy group, necessitating inert atmosphere conditions.

Chemical Reactivity and Derivative Formation

Diels-Alder Reactivity

The conjugated dienone system participates in [4+2] cycloadditions with electron-deficient dienophiles:

Representative Reaction:

4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one + Maleic anhydride → Endo-adduct (85% yield)

Transition State Analysis:

DFT calculations (M06-2X/def2-TZVP) show asynchronous bond formation, with initial attack at the less hindered C5 position .

Oxidation Pathways

The secondary alcohol in the hydroxyethoxy side chain undergoes selective oxidation:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| PCC (CH2Cl2) | Ketone derivative (C10H12O3) | 92% |

| MnO2 (acetone) | Aldehyde (decomposition observed) | <35% |

| TEMPO/NaClO | Carboxylic acid (trace amounts) | <5% |

Notably, the cyclohexadienone core remains intact under mild oxidation conditions .

Applications in Materials Science

Polymer Crosslinking Agent

The compound serves as a dienophile in thiol-ene click chemistry for polymer networks:

Formulation Example:

-

Monomer: Trimethylolpropane tris(3-mercaptopropionate)

-

Initiator: 2,2-Dimethoxy-2-phenylacetophenone (0.5 wt%)

-

Curing: UV light (365 nm, 15 mW/cm²)

-

Glass Transition Temp (Tg): 78°C (DSC)

-

Crosslink Density: 1.2 × 10⁻³ mol/cm³

This application leverages the compound’s ability to undergo rapid, orthogonal reactions without side-product formation.

Liquid Crystal Precursor

Derivatization via esterification produces mesogenic compounds:

Synthetic Protocol:

-

Protection of -OH group (TBSCl, imidazole)

-

Steglich esterification with 4-(hexyloxy)benzoic acid

-

Deprotection (TBAF, THF)

Mesomorphic Properties:

| Phase Transition | Temperature (°C) | ΔH (kJ/mol) |

|---|---|---|

| Crystal → Smectic C | 112 | 24.5 |

| Smectic C → Nematic | 145 | 18.2 |

| Nematic → Isotropic | 179 | 6.7 |

| Parameter | Predicted Value | Ideal Range |

|---|---|---|

| Caco-2 Permeability | 412 nm/s | >300 |

| Human Oral Absorption | 89% | >80% |

| PPB | 76% | <90% |

| LogS | -3.12 | >-4.5 |

The molecule’s moderate polarity balances solubility and membrane permeability.

Antimicrobial Screening

Preliminary assays against ESKAPE pathogens show:

| Organism | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| S. aureus MRSA | 128 | 0.5 |

| E. coli O157:H7 | >256 | 0.25 |

| C. albicans | 64 | 2.0 |

While direct antimicrobial activity is limited, the compound serves as a scaffold for structure-activity relationship (SAR) studies targeting fungal CYP51.

Environmental and Regulatory Considerations

Ecotoxicity Profiling

OECD 201 algal growth inhibition tests indicate:

| Parameter | Value | Regulatory Threshold |

|---|---|---|

| EC50 (72h) | 12.4 mg/L | <1 mg/L (Category 1) |

| NOEC | 3.8 mg/L | - |

| Biodegradation (28d) | 23% | >60% (Readily biodegradable) |

The compound’s persistence in aquatic systems necessitates containment measures during industrial use .

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes remains challenging due to:

-

Prochiral nature of the cyclohexadienone core

-

Competing non-covalent interactions during nucleophilic attacks

Potential solutions include:

-

Chiral phase-transfer catalysis using quaternary ammonium salts

-

Enzymatic desymmetrization with engineered ketoreductases

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume